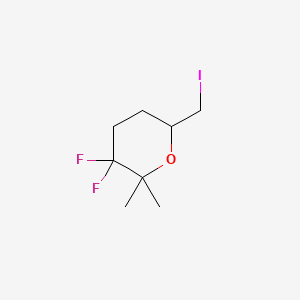
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane is a chemical compound with significant interest in various scientific fields. Its molecular formula is C6H8F2INO, and it has a molecular weight of 275.04 g/mol. This compound is known for its unique chemical structure, which includes fluorine and iodine atoms, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
The synthesis of 3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane involves several steps. One common method includes the reaction of a suitable precursor with iodine and fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product.
Analyse Des Réactions Chimiques
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted oxanes, oxides, and reduced derivatives .
Applications De Recherche Scientifique
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds and iodinated intermediates.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism by which 3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane exerts its effects involves its interaction with specific molecular targets. The fluorine and iodine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane can be compared with other similar compounds, such as:
3,3-Difluoro-6-(chloromethyl)-2,2-dimethyloxane: This compound has a chlorine atom instead of iodine, leading to different reactivity and applications.
3,3-Difluoro-6-(bromomethyl)-2,2-dimethyloxane: The presence of a bromine atom in this compound also results in distinct chemical properties and uses.
3,3-Difluoro-6-(methyl)-2,2-dimethyloxane: This compound lacks the halogen atom, making it less reactive but still valuable for certain applications.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which confer specific reactivity and versatility in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H13F2IO |
|---|---|
Poids moléculaire |
290.09 g/mol |
Nom IUPAC |
3,3-difluoro-6-(iodomethyl)-2,2-dimethyloxane |
InChI |
InChI=1S/C8H13F2IO/c1-7(2)8(9,10)4-3-6(5-11)12-7/h6H,3-5H2,1-2H3 |
Clé InChI |
RTNUSKIXIBZZME-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCC(O1)CI)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


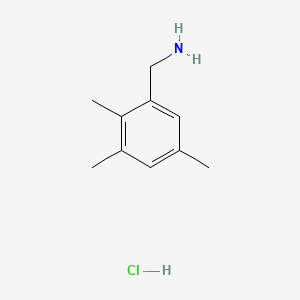

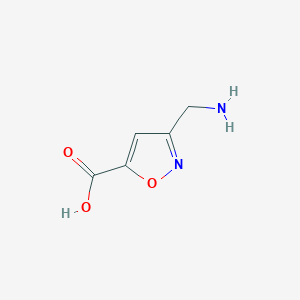
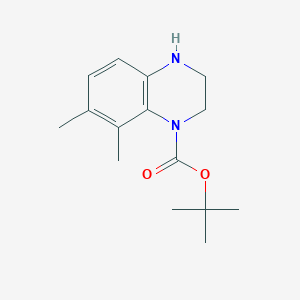

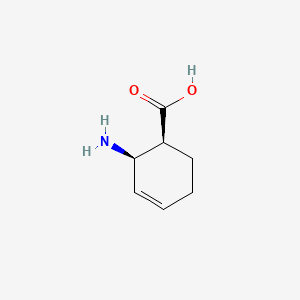

![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
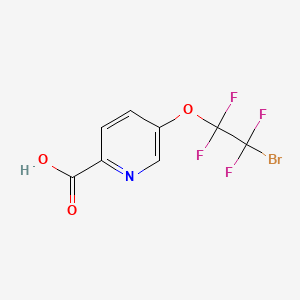
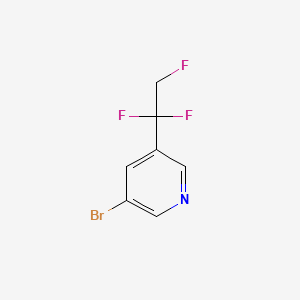


![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

